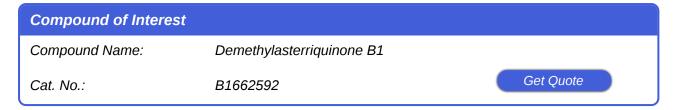


Application Notes and Protocols: Synthesis of Demethylasterriquinone B1 Derivatives for SAR Studies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylasterriquinone B1 (DMAQ B1) is a natural product that has garnered significant interest as a selective insulin receptor (IR) activator, making it a promising lead compound for the development of novel therapeutics for diabetes.[1][2][3] Structure-activity relationship (SAR) studies are crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of DMAQ B1 derivatives and summarizes key SAR data to guide future drug discovery efforts.

Introduction

Demethylasterriquinone B1 (DMAQ B1) selectively activates the insulin receptor tyrosine kinase (IRTK) with an EC50 value in the range of 3-6 μM.[1] This activation triggers the downstream signaling cascade, including the phosphorylation of the IR β subunit, activation of phosphatidylinositol 3-kinase (PI3K) and Akt, which are key mediators of the metabolic effects of insulin.[1][3][4] Notably, DMAQ B1 does not significantly activate the insulin-like growth factor 1 receptor (IGF1R) or the epidermal growth factor receptor (EGFR), highlighting its selectivity. [1] The synthesis of various derivatives of DMAQ B1 allows for the exploration of the chemical space around the core structure to identify modifications that enhance its therapeutic potential.





Data Presentation: Structure-Activity Relationship (SAR) of DMAQ B1 Derivatives

The following table summarizes the biological activity of selected DMAQ B1 derivatives. The data highlights the importance of specific structural features for insulin receptor activation. The general synthetic strategy involves the condensation of substituted indoles with a benzoquinone core.



Compoun	R1	R2	R3	R4	IRTK Activatio n (EC50, μM)	Notes
DMAQ B1	Н	Н	7-prenyl	2-prenyl	3 - 6	Parent Compound
Derivative 1	Me	Н	7-prenyl	2-prenyl	> 10	Methylation of the indole nitrogen reduces activity.
Derivative 2	Н	Н	Н	Н	~ 25	Loss of prenyl groups significantl y decreases potency.
Derivative 3	Н	Н	7-prenyl	Н	~ 15	The 2- prenyl group on the second indole is important for activity.
Derivative 4	Н	Н	Н	2-prenyl	~ 20	The 7- prenyl group on the first indole is critical for high potency.



						Substitutio
Derivative 5	Н	ОМе	7-prenyl	2-prenyl	> 10	n on the
						benzoquin
						one ring
						can reduce
						activity.

Note: The EC50 values are approximate and compiled from various studies for comparative purposes.

Experimental Protocols

The synthesis of DMAQ B1 derivatives generally follows a convergent approach, involving the preparation of substituted indoles and their subsequent coupling to a benzoquinone core.

Protocol 1: Synthesis of Substituted Indoles (General Procedure)

This protocol describes the synthesis of prenylated indoles, which are key building blocks for DMAQ B1 derivatives.

Materials:

- Indole or substituted indole
- · Prenyl bromide
- Base (e.g., Sodium hydride)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF))
- Quenching agent (e.g., Water)
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)



Silica gel for column chromatography

Procedure:

- Dissolve the starting indole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add the base (e.g., sodium hydride) portion-wise to the solution.
- Stir the mixture at 0 °C for 30 minutes.
- Add prenyl bromide dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully guench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired prenylated indole.

Protocol 2: Synthesis of the Dichloro-bis-indolylbenzoquinone Core

This protocol details the acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone.

Materials:

Substituted indole 1 (e.g., 7-prenylindole)



- Substituted indole 2 (e.g., 2-prenylindole)
- 2,5-Dichlorobenzoquinone
- Acid catalyst (e.g., Hydrochloric acid in a suitable solvent)
- Solvent (e.g., Acetonitrile)
- Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ))
- Silica gel for column chromatography

Procedure:

- Dissolve 2,5-dichlorobenzoquinone and the first substituted indole in acetonitrile.
- Add the acid catalyst to the mixture and stir at room temperature for 4-6 hours.
- Add the second substituted indole to the reaction mixture and continue stirring for another 12-18 hours.
- · Monitor the reaction by TLC.
- Upon completion of the condensation, add the oxidizing agent (DDQ) to the reaction mixture and stir for an additional 1-2 hours to oxidize the hydroquinone intermediate.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the 2,5-dichloro-3,6bis-(indol-3-yl)-[5]benzoquinone derivative.[6]

Protocol 3: Hydrolysis to DMAQ B1 Derivatives

This final step involves the conversion of the dichloro-benzoquinone derivative to the dihydroxy-benzoquinone final product.

Materials:

• 2,5-Dichloro-3,6-bis-(indol-3-yl)-[5]benzoquinone derivative



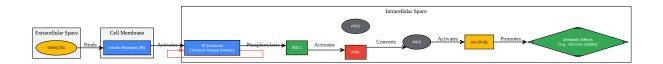
- Base (e.g., 4 N Potassium hydroxide)
- Solvent mixture (e.g., THF/Ethanol)
- 1N Hydrochloric acid
- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)
- Silica gel for column chromatography

Procedure:

- Dissolve the dichloro-benzoquinone derivative in a mixture of THF and ethanol.
- Add aqueous 4 N potassium hydroxide to the solution at room temperature.
- Reflux the reaction mixture for 10 hours.[6]
- Remove the organic solvents (THF and ethanol) in vacuo.
- Acidify the crude mixture with 1N HCI.[6]
- Extract the resulting solution with ethyl acetate (3 x 50 mL).
- Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
- Concentrate the solution and purify the residue by flash column chromatography to obtain the pure DMAQ B1 derivative.[6]

Mandatory Visualizations Signaling Pathway of DMAQ B1



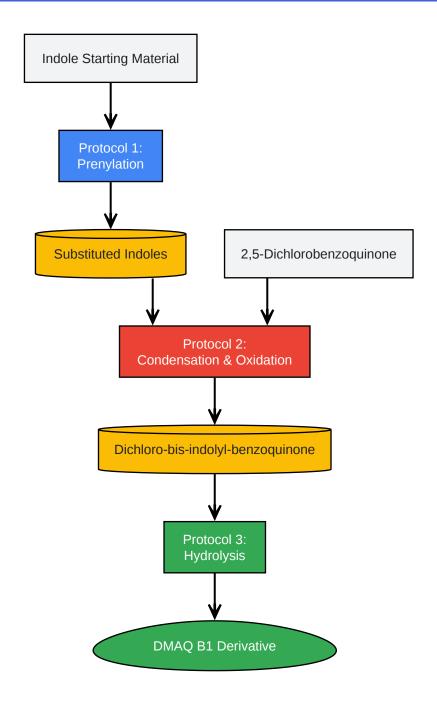


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Caption: DMAQ B1 signaling pathway.

Experimental Workflow for DMAQ B1 Derivative Synthesis





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Caption: Synthetic workflow for DMAQ B1 derivatives.

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